6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound with the molecular formula C10H7BrClNO3. It is a member of the benzoxazinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one with chloroacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used in chemical biology research to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be compared with other benzoxazinone derivatives such as:
6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the chloroacetyl group, which may result in different biological activities.
7-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the bromine atom, which may affect its binding affinity and reactivity.
The presence of both the bromine and chloroacetyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C10H7BrClNO3 |
---|---|
Molecular Weight |
304.52 g/mol |
IUPAC Name |
6-bromo-7-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H7BrClNO3/c11-6-2-7-9(16-4-10(15)13-7)1-5(6)8(14)3-12/h1-2H,3-4H2,(H,13,15) |
InChI Key |
KEDYORRQGFDNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)CCl |
Origin of Product |
United States |
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